(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine
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Overview
Description
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine is a chiral compound featuring a pyridine ring substituted with a pyrazole ring and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine typically involves:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Substitution Reactions: Introduction of the fluoro group onto the pyrazole ring using fluorinating agents.
Formation of the Pyridine Ring: The pyridine ring is constructed through various organic reactions, such as condensation or cyclization.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the pyridine or pyrazole rings.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding nitroso or nitro derivatives.
Reduction Products: Reduced forms of the pyridine or pyrazole rings.
Substitution Products: Compounds with different substituents replacing the fluoro group.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing drugs targeting neurological disorders.
Biological Research: Studying its interaction with specific enzymes or receptors.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways related to its target, potentially affecting neurotransmission or other biological processes.
Comparison with Similar Compounds
Similar Compounds
®-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine: The enantiomer of the compound.
1-[6-(4-Chloro-1-pyrazolyl)-3-pyridyl]ethanamine: A similar compound with a chloro group instead of a fluoro group.
Uniqueness
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine’s unique combination of a chiral center, fluoro group, and pyrazole-pyridine structure makes it a valuable compound for specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWGRXGCGYJWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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